2-(4-bromo-2-chlorophenoxy)-N-(4-ethylphenyl)acetamide
Description
2-(4-Bromo-2-chlorophenoxy)-N-(4-ethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and chloro substituent on the phenoxy ring and an ethyl group on the phenyl ring
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-2-11-3-6-13(7-4-11)19-16(20)10-21-15-8-5-12(17)9-14(15)18/h3-9H,2,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYWMLJUWLGVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the bromination and chlorination of phenol to form 4-bromo-2-chlorophenol.
Etherification: The 4-bromo-2-chlorophenol is then reacted with chloroacetic acid to form 2-(4-bromo-2-chlorophenoxy)acetic acid.
Amidation: Finally, the 2-(4-bromo-2-chlorophenoxy)acetic acid is reacted with 4-ethyl aniline under appropriate conditions to yield 2-(4-bromo-2-chlorophenoxy)-N-(4-ethylphenyl)acetamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The phenoxy and phenyl rings can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the phenoxy and phenyl rings.
Reduction Products: Reduced derivatives of the phenoxy and phenyl rings.
Scientific Research Applications
2-(4-Bromo-2-chlorophenoxy)-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated acetamides on biological systems.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The halogenated phenoxy and phenyl rings may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
- 2-(4-Bromo-2-chlorophenoxy)-N-(4-methylphenyl)acetamide
- 2-(4-Bromo-2-chlorophenoxy)-N-(4-isopropylphenyl)acetamide
Comparison:
- Uniqueness: The presence of the ethyl group on the phenyl ring in 2-(4-bromo-2-chlorophenoxy)-N-(4-ethylphenyl)acetamide may confer unique properties compared to its analogs with different alkyl groups.
- Reactivity: The reactivity of the compound may vary based on the substituents on the phenyl ring, affecting its chemical and biological behavior.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
